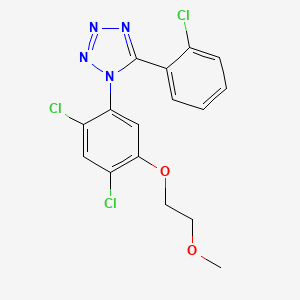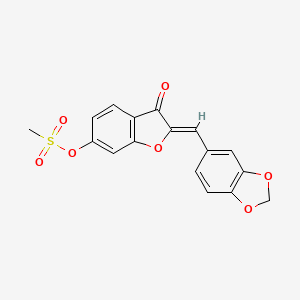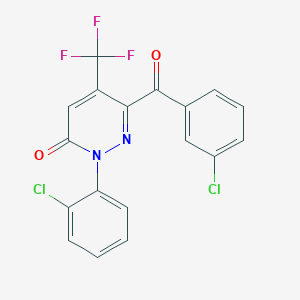
2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether is an intriguing compound in the world of synthetic chemistry. It features a complex structure comprising multiple functional groups including chloro, phenyl, and tetraazol components. This combination endows the compound with significant versatility and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process. Typically, the synthesis begins with the preparation of the core phenoxy structure, which is then chlorinated under controlled conditions to introduce the chloro groups at specific positions. Subsequently, the tetraazol ring is constructed via cyclization reactions involving precursors such as hydrazines and nitriles.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using batch or continuous flow processes. Reaction conditions, such as temperature, solvent selection, and catalysis, are meticulously optimized to ensure high yield and purity of the final product. Typically, halogenation reactions and cyclization steps are conducted under an inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether can undergo a variety of reactions including:
Oxidation: : It can be oxidized under certain conditions, possibly altering the chlorinated positions or the tetraazol ring.
Reduction: : Selective reduction can target specific chlorinated sites or the phenyl groups.
Substitution: : It can participate in nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation agents like potassium permanganate or chromium trioxide.
Reduction agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles including amines, thiols, or alkoxides.
Major Products Formed
Oxidation may yield compounds with altered aromatic systems.
Reduction could result in dechlorinated derivatives.
Substitution reactions can lead to a variety of substituted phenyl or tetraazol derivatives depending on the incoming nucleophile.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, especially in medicinal chemistry. Its versatility in undergoing various reactions makes it an important intermediate.
Biology
It serves as a probe in biochemical assays to investigate molecular interactions, given its unique structure that can interact with different biological targets.
Medicine
Some derivatives of this compound exhibit potential pharmacological activities, making it a candidate for drug development research, especially targeting specific enzymes or receptors.
Industry
Used in the development of specialty chemicals, including advanced materials with specific properties like high thermal stability or unique optical characteristics.
Mechanism of Action
The compound's mechanism of action varies depending on its application. In biochemical contexts, it may interact with specific molecular targets such as proteins or nucleic acids, altering their function or structure. The precise pathways often involve the formation of stable complexes with these targets or initiating changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Compounds like 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)thiazol-1-yl)phenoxy)ethyl methyl ether and 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)pyrazol-1-yl)phenoxy)ethyl methyl ether have structural similarities but differ in their heterocyclic rings.
Uniqueness
The presence of a tetraazol ring in 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether offers distinct chemical properties, particularly in terms of stability and reactivity, which makes it stand out compared to other analogs.
This compound is a testament to the marvels of synthetic chemistry, offering vast potential across various scientific disciplines. Its multifaceted nature and versatile reactions continue to make it a subject of keen research interest.
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N4O2/c1-24-6-7-25-15-9-14(12(18)8-13(15)19)23-16(20-21-22-23)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXWFXMWIAERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)
![(2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2743356.png)
![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol](/img/structure/B2743359.png)

![1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2743363.png)

![9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2743365.png)

![Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2743371.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)

![7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2743375.png)
